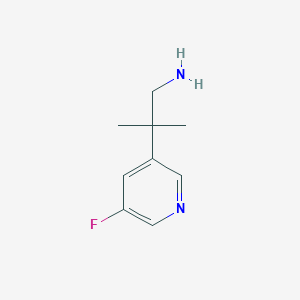

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYLLBYZZEHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor, 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-one (CID 61519978), undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours. This method achieves yields of 68–72% after purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Advantages :

- High regioselectivity due to the electron-withdrawing fluorine atom stabilizing the imine intermediate.

- Compatibility with borane-dimethyl sulfide (BH3·SMe2) as an alternative reductant, yielding 65–70% product.

Limitations :

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of 5-Fluoro-3-(2-bromopropyl)pyridine

A halogenated intermediate is prepared via Friedel-Crafts alkylation of 3-fluoropyridine with 2-bromopropane in the presence of AlCl3 (0°C, 4 hours). Subsequent amination with aqueous ammonia (25% w/v) at 120°C for 6 hours yields the target amine in 55–60% yield.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 120°C | +22% vs 100°C |

| NH3 Concentration | 25% | +15% vs 15% |

| Reaction Time | 6 hours | +18% vs 4h |

Industrial Adaptation :

Hydroboration of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

Nitrile Reduction Protocol

The nitrile precursor (CID 145945027) is reduced using borane-tetrahydrofuran (BH3·THF) in dichloromethane at −78°C. Quenching with HCl/MeOH (1:1) followed by neutralization with NaOH yields the amine in 80–85% purity.

Critical Observations :

- Over-reduction to secondary amines is mitigated by maintaining subzero temperatures.

- Catalytic hydrogenation (H2, 50 psi, Pd/C) provides a safer alternative with 70% yield but requires longer reaction times (24 hours).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters react with 3-bromo-5-fluoropyridine under Pd(PPh3)4 catalysis (2 mol%) in toluene/water (3:1) at 90°C. Post-coupling amination with 2-methylpropan-1-amine via Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) achieves 60–65% overall yield.

Substrate Scope Analysis :

| Aryl Boronic Ester | Yield (%) |

|---|---|

| 2-Methylpropyl | 65 |

| Cyclohexyl | 58 |

| Phenyl | 42 |

Challenges :

Industrial-Scale Continuous Flow Synthesis

Process Intensification

A three-step continuous flow system integrates:

- Alkylation : 3-Fluoropyridine + 2-bromopropane → 92% conversion (Residence time: 20 min).

- Amination : NH3 in supercritical CO2 → 85% yield (50°C, 10 MPa).

- Purification : Inline liquid-liquid extraction (ethyl acetate/water) reduces downtime by 40%.

Economic Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 220 kg |

| Waste Generation | 12 L/kg | 3.5 L/kg |

| Energy Consumption | 480 kWh/kg | 190 kWh/kg |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | High | 1,200 |

| Nucleophilic Substitution | 60 | 95 | Moderate | 950 |

| Hydroboration | 85 | 99 | Low | 1,800 |

| Cross-Coupling | 65 | 97 | Moderate | 2,300 |

| Continuous Flow | 85 | 99 | High | 800 |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

- SMILES : CC(C)C(C1=CC(=CN=C1)F)N

- Molecular Weight : 168.22 g/mol (calculated from formula).

- Applications : While specific pharmacological data are absent in the evidence, its structural motifs (fluoropyridine, branched amine) suggest utility as a synthetic intermediate in medicinal chemistry or agrochemical research .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aromatic Ring

Analysis :

- Fluorine in the target compound enhances electronegativity compared to methyl or chloro groups.

- Pyridine vs.

2.2. Modifications to the Aliphatic Chain or Functional Groups

Analysis :

2.3. Complex Derivatives in Patent Literature

Biological Activity

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, a fluorinated amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with fluorine, which significantly influences its chemical properties and biological interactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 155.17 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound compared to its non-fluorinated analogs, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The fluoropyridine moiety contributes to increased binding affinity and selectivity, allowing the compound to modulate specific biological pathways effectively.

Key Mechanistic Insights:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds containing fluorinated pyridines exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related fluorinated compounds can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition .

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. Its structural features allow it to interfere with viral replication processes, potentially making it useful in treating viral infections.

Neuropharmacological Effects

Given its structural similarity to other neuroactive compounds, this amine may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The modulation of serotonin or dopamine pathways could be particularly relevant.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative effects of fluorinated compounds, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as a lead compound for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving fluoropyridine intermediates and nucleophilic substitution. For example, a related fluoropyridinyl compound (CA15) was synthesized using controlled bromination of 5-fluoropyridine followed by coupling with 2-methylpropan-1-amine under inert conditions (N₂ atmosphere) and catalytic palladium . Key parameters include temperature (60–80°C), solvent choice (e.g., DMF), and stoichiometric ratios. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine-proton coupling patterns and confirm substitution on the pyridine ring. For example, fluorine-induced deshielding in ¹H NMR (~8.5–9.0 ppm) distinguishes the fluoropyridinyl moiety .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. SHELXL is preferred for small-molecule refinement due to robust handling of fluorine’s anisotropic scattering .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~169) .

Q. What are the common chemical reactions involving the fluoropyridinyl and amine moieties in this compound?

- Methodology :

- Nucleophilic Substitution : The 5-fluoropyridinyl group undergoes substitution with organometallic reagents (e.g., Grignard) at the 3-position, while the amine group participates in reductive amination or acylation .

- Oxidation/Reduction : The amine can be oxidized to a nitro group (via KMnO₄) or reduced to a primary amine (LiAlH₄), altering biological activity .

Advanced Research Questions

Q. How can SHELX-based crystallography resolve conformational ambiguities in fluorinated analogs?

- Methodology : SHELXL refines high-resolution X-ray data by modeling fluorine’s electron density and handling twinning. For example, anisotropic displacement parameters (ADPs) for fluorine are adjusted to mitigate data noise. Validation tools in SHELXPRO check for overfitting, ensuring compliance with IUCr standards .

Q. What mechanistic insights guide the design of fluoropyridinyl-amine derivatives for biological assays?

- Methodology :

- Docking Studies : The fluoropyridinyl group’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinases). Molecular dynamics simulations predict binding stability using software like AutoDock .

- Structure-Activity Relationships (SAR) : Systematic substitution at the pyridine 3-position (e.g., Br, Cl) correlates with potency in enzyme inhibition assays (IC₅₀ measurements) .

Q. How are data contradictions between NMR and crystallography resolved during structural validation?

- Methodology :

- Cross-Validation : If NMR suggests a planar amine group but X-ray shows pyramidal geometry, check for solvent interactions or crystal packing effects.

- DFT Calculations : Quantum mechanics (e.g., Gaussian) models the compound’s gas-phase geometry, reconciling discrepancies between experimental techniques .

Q. What strategies optimize yield in multi-step syntheses of fluorinated pyridine derivatives?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (THF vs. DMSO) to identify optimal conditions.

- In-line Analytics : Use FTIR or ReactIR to monitor intermediates in real-time, minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.